Dulcite-13C

Metabolic Disorder Biomarkers GC-MS Quantification Isotope Dilution Mass Spectrometry

For researchers facing quantification errors in complex biological matrices, unlabeled dulcite fails as an internal standard in LC-MS/GC-MS workflows. Dulcite-13C offers an exact +1 Da mass shift to perfectly co-elute with the analyte, correcting for matrix effects and ensuring robust isotope-dilution quantification. It also enables precise metabolic flux analysis using 13C NMR. - Overcomes matrix effects & ionization variability - Enables accurate galactosemia biomarker analysis - Validated for aldose reductase activity tracing - High isotopic enrichment for quantitative tracer studies

Molecular Formula C6H14O6
Molecular Weight 183.16 g/mol
Cat. No. B12393615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDulcite-13C
Molecular FormulaC6H14O6
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i1+1/m0/s1
InChIKeyFBPFZTCFMRRESA-FYUKPSRXSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dulcite-13C: 13C-Labeled Galactitol for Analytical Quantification


Dulcite-13C (CAS 2484171-11-9), also known as Dulcitol-13C or D-Galactitol-1-13C, is a stable isotope-labeled form of the six-carbon sugar alcohol dulcitol (galactitol) wherein a single carbon-12 atom is replaced by a carbon-13 atom at a specified position, typically the C1 position . As a polyol derived from the reduction of galactose, it serves as a critical tracer in metabolic research and as an internal standard in quantitative analytical workflows [1]. The incorporation of the 13C isotope results in a molecular formula of C₅¹³CH₁₄O₆ and a molecular weight of 183.16 g/mol, representing a nominal +1 Da mass shift relative to the unlabeled form [2].

MS Quantification Stable isotope-labeled internal standard (SIL-IS) with +1 Da mass shift for GC-MS/LC-MS
Metabolic Tracing Position-specific 13C labeling enables 13C NMR flux analysis of aldose reductase pathway
Analytical Workflow Suitable for isotope dilution methods in research matrices; purity ≥98% supports routine use

Why Dulcite-13C Cannot Be Substituted by Generic Analogs


Generic substitution of Dulcite-13C with unlabeled dulcite, fully labeled [UL-13C6]galactitol, or even a different singly-labeled isotopologue introduces significant methodological and quantitative errors in analytical and metabolic studies. Unlabeled dulcite lacks the necessary mass shift (+1 Da) to serve as a distinguishable internal standard in mass spectrometry (MS), rendering it ineffective for isotope dilution methods and incapable of correcting for matrix effects and ionization variability [1]. Conversely, the +6 Da mass shift of [UL-13C6]galactitol, while useful in some contexts, can alter chromatographic retention times and ion suppression characteristics relative to the analyte, compromising assay accuracy . Furthermore, position-specific labeling, as provided by Dulcite-13C, is essential for tracing metabolic flux at specific carbon positions using 13C NMR, a capability that uniformly-labeled (UL) or unlabeled compounds do not offer [2]. Therefore, the precise +1 Da mass increment and defined labeling position of Dulcite-13C are non-negotiable requirements for accurate quantification and pathway tracing in key applications.

Unlabeled Dulcite Lacks Mass Shift
Cannot serve as distinguishable internal standard in MS; fails to correct matrix effects and ionization variability.
[UL-13C6]Galactitol May Alter Retention
The +6 Da mass shift can modify chromatographic behavior and ion suppression relative to endogenous analyte, complicating quantification.
Non-Position-Specific Labeling Limits NMR Tracing
Uniformly labeled or differently labeled isotopologues cannot resolve metabolic flux at specific carbon positions in 13C NMR studies.

Dulcite-13C: Quantitative Comparison vs. Alternatives


GC-MS Isotope Dilution Precision for Galactitol Quantification

A GC/MS isotope-dilution method using D-[UL-13C]galactitol as an internal standard demonstrated superior precision and sensitivity for urinary galactitol quantification compared to an established GC method and an NMR technique. The isotope-dilution GC/MS method achieved intra- and inter-assay imprecision ranging from 2.1-6.7% for galactitol, with a lower limit of detection (LOD) of 1.1 nmol (1.75 mmol/mol creatinine) [1]. This level of precision is critical for monitoring dietary therapy in galactosemia, where small changes in metabolite excretion are clinically meaningful. While Dulcite-13C provides a +1 Da shift for single-labeling applications, the use of a 13C-labeled internal standard—as demonstrated with D-[UL-13C]galactitol—is the gold standard for correcting variability in sample preparation and instrument response, a correction unlabeled standards cannot provide.

GC-MS Precision
Method context
Intra-/Interassay imprecision 2.1–6.7%
LOD 1.1 nmol (1.75 mmol/mol Cr)
Supports biomarker quantification endpoint review in urinary research matrices.
Data obtained with D-[UL-13C]galactitol; +1 Da class expectation.
Metabolic Disorder Biomarkers GC-MS Quantification Isotope Dilution Mass Spectrometry

13C NMR Flux Analysis of Aldose Reductase Activity

A 13C NMR study using [1-13C]galactose as a substrate quantified the flux through aldose reductase in isolated rat sciatic nerve by measuring the production of [1-13C]dulcitol. The mean net forward flux was 20 +/- 11 nmol/(mL nerve water)/min (n=10) [1]. This measurement was made possible by the position-specific 13C labeling, which allowed for the differentiation of [1-13C]dulcitol from endogenous unlabeled dulcitol and provided a direct, real-time readout of enzymatic activity. Unlabeled dulcite or uniformly labeled [UL-13C6]dulcite would not enable this specific flux measurement due to the inability to distinguish the source of the 13C signal in the complex NMR spectrum.

13C NMR Flux
Reported
Mean net forward flux 20 ± 11 nmol/(mL nerve water)/min (n=10)
Supports enzyme flux measurement endpoint in nerve tissue research.
Measured in isolated rat sciatic nerve with [1-13C]galactose substrate.
Metabolic Flux Analysis 13C NMR Spectroscopy Enzyme Activity Assays

Purity and Isotopic Enrichment Specifications

Vendor specifications for Dulcite-13C and related isotopologues provide critical quality metrics that directly impact analytical performance. Dulcite-13C is typically supplied at a chemical purity of ≥98% . In contrast, the uniformly labeled analog, [UL-13C6]galactitol, is offered with a specified purity of 99.9% by HPLC and an isotopic enrichment of 99 atom% 13C, confirmed by 13C-NMR compliance . While the 99.9% purity of the UL variant may suggest superior quality, the >98% purity of Dulcite-13C is well above the threshold (≥98%) recommended for stable isotope-labeled internal standards (SIL-IS) in quantitative MS, where isotopic enrichment is equally critical [1]. The choice between a position-specific (e.g., Dulcite-13C) and a uniformly labeled standard involves a trade-off between the precision of mass shift (+1 Da vs. +6 Da) and the specific analytical requirement (e.g., NMR flux vs. MS quantification).

Purity & Enrichment
Specification review
Dulcite-13C >98% purity
vs UL-13C6 99.9% / 99 atom% 13C
Selection context for MS simplicity vs. maximum isotopic enrichment.
≥98% purity meets typical SIL-IS recommendation.
Analytical Chemistry Internal Standard Quality Control

Dulcite-13C: Key Application Scenarios


Galactosemia Biomarker Quantification by GC-MS Isotope Dilution

In clinical research and diagnostics for galactosemia, the precise quantification of urinary galactitol is essential for monitoring dietary compliance and disease progression. The validated GC-MS isotope-dilution method, which utilizes a 13C-labeled galactitol internal standard (the same class as Dulcite-13C), provides the necessary analytical precision (intra-/interassay imprecision of 2.1-6.7%) and sensitivity (LOD of 1.1 nmol) to differentiate galactitol levels between normal controls and galactosemic patients across different age groups [1]. This established protocol can be directly adapted using Dulcite-13C as the internal standard for targeted quantification of endogenous dulcite in biological fluids, leveraging the +1 Da mass shift for clear chromatographic resolution and accurate quantitation.

Aldose Reductase Flux Analysis by 13C NMR

Researchers investigating the polyol pathway, particularly the activity of aldose reductase in tissues like peripheral nerves, can utilize Dulcite-13C as a substrate or tracer to measure enzymatic flux in real-time using 13C NMR. The position-specific labeling (e.g., [1-13C]) allows for the direct observation and quantification of dulcite production from a 13C-labeled galactose precursor, as demonstrated in ex vivo nerve studies where a baseline flux of 20 +/- 11 nmol/(mL nerve water)/min was measured [2]. This approach is invaluable for screening aldose reductase inhibitors, a class of compounds with therapeutic potential for diabetic complications, and cannot be performed with unlabeled or uniformly labeled analogs.

LC-MS/MS Polyol Quantification in Biological Matrices

For the accurate quantification of dulcite and other sugar alcohols in complex matrices (e.g., plasma, tissue homogenates, or cell culture media), Dulcite-13C serves as an ideal stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS workflows. As an isotopologue with a +1 Da mass difference, it perfectly co-elutes with the endogenous analyte and exhibits identical ionization behavior, thereby effectively normalizing for matrix effects and instrument variability—a fundamental requirement for robust quantitative bioanalysis [3]. The >98% purity standard ensures that the internal standard itself does not introduce significant impurities that could interfere with quantification.

Plant Osmotic Regulation and Polyol Metabolism

In plant biology, dulcite is a known osmoprotectant and intermediate in sugar alcohol metabolism. Researchers investigating these pathways can use Dulcite-13C as a tracer to map the fate of carbon skeletons under osmotic stress. By feeding the labeled compound to plant tissues or cell cultures and analyzing downstream metabolites via GC-MS or LC-MS, the specific incorporation of the 13C label can be tracked. This provides quantitative insights into metabolic flux and pathway connectivity that are obscured when using unlabeled dulcite, thereby enabling a mechanistic understanding of plant stress responses [4].

Application
Selection Property
Validation Focus
Galactosemia biomarker quantification research
13C-labeled SIL-IS for GC-MS isotope dilution
Assay precision and sensitivity in urinary research matrix
Aldose reductase flux analysis by 13C NMR
Position-specific 13C label for real-time flux measurement
Enzyme activity endpoint in nerve tissue research models
Polyol quantification in research matrices by LC-MS/MS
+1 Da SIL-IS co-eluting with endogenous analyte
Matrix effect normalization and ion suppression review
Plant polyol metabolism under osmotic stress
13C tracer for carbon fate mapping
Metabolic flux connectivity in plant cell cultures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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